Acide 2-(1,2-benzisoxazol-3-yl)acétique

Vue d'ensemble

Description

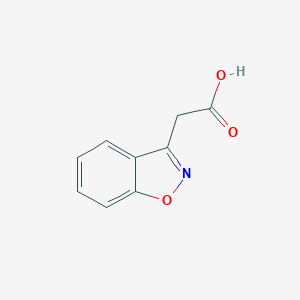

2-(1,2-Benzisoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is an off-white solid and is soluble in methanol .

Synthesis Analysis

The synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid involves reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines .Molecular Structure Analysis

The molecular structure of 2-(1,2-Benzisoxazol-3-yl)acetic acid consists of a benzisoxazole ring attached to an acetic acid group .Chemical Reactions Analysis

The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines and the 3-iminobenzofurans .Physical and Chemical Properties Analysis

2-(1,2-Benzisoxazol-3-yl)acetic acid has a melting point of 123 °C and a boiling point of 377.3±17.0 °C . It has a density of 1.394±0.06 g/cm3 .Applications De Recherche Scientifique

Synthèse de médicaments anticonvulsivants

Ce composé est un intermédiaire dans la synthèse du Zonisamide, un agent anticonvulsivant sulfonamide. Il agit en bloquant le tir répétitif des canaux sodiques sensibles au voltage et en réduisant les courants calciques de type T sensibles au voltage .

Régulation de la croissance des plantes

En culture de tissus végétaux, l'« acide 1,2-benzisoxazole-3-acétique » (BOA) a été utilisé en combinaison avec des cytokinines pour améliorer spécifiquement la régénération des pousses à partir d'explants de tissus végétaux . Il a également été comparé à d'autres régulateurs de croissance comme l'ANA et l'AIB pour ses effets sur la formation de pousses adventives et l'enracinement in vitro chez les cultivars de pommiers .

Échafaudage de la chimie biologique

Les analogues de la benzisoxazole, y compris ce composé, constituent un échafaudage privilégié en chimie biologique. Ils font partie d'un nombre croissant de recherches sur les molécules pharmacologiques intégrant la benzisoxazole, qui présentent des activités telles que l'antiglycation, l'anticancéreuse, l'antibactérienne et l'anti-inflammatoire .

Transformations chimiques

Les acétates de (1,2-benzisoxazol-3-yl) substitués subissent de nouvelles transformations cycliques lorsqu'ils sont traités avec des bases fortes, conduisant à la formation de composés comme les 2-azirines et les 3-iminobenzofuranes, qui présentent des applications potentielles dans diverses synthèses chimiques .

Régénération en culture de protoplastes

Lorsqu'il est administré à des cultures de protoplastes de Nicotiana tabacum et de microcallus subséquents, l'« acide 1,2-benzisoxazole-3-acétique » a montré une activité dans la régénération des plantes à partir de protoplastes dans différentes conditions de culture .

Simulations moléculaires

Ce composé est utilisé dans des simulations moléculaires avec des programmes tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD pour produire des visualisations de simulation impressionnantes .

Mécanisme D'action

Target of Action

The primary target of 2-(1,2-Benzisoxazol-3-yl)acetic acid, also known as 1,2-Benzisoxazole-3-acetic Acid, is the voltage-sensitive sodium channels and T-type calcium currents . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

The compound interacts with its targets by blocking the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents . This action inhibits the propagation of action potentials, thereby modulating neuronal activity .

Biochemical Pathways

It is known that the compound’s action on sodium and calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and neuronal excitability .

Pharmacokinetics

The compound is soluble in methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-(1,2-Benzisoxazol-3-yl)acetic acid’s action are primarily related to its anticonvulsant properties . By inhibiting the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents, the compound can suppress neuronal hyperactivity, which is often associated with seizure activity .

Action Environment

Safety and Hazards

Orientations Futures

Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities . This overview focuses on the current status of medicinal chemistry in terms of a comprehensive and broad overview of the many benzisoxazole analogues, as well as their appearances as initial building blocks in a variety of core structures to support trials in therapeutic applications .

Analyse Biochimique

Biochemical Properties

It is known to be an intermediate in the synthesis of Zonisamide , a sulfonamide antiseizure agent . Zonisamide blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents . Therefore, it is possible that 2-(1,2-Benzisoxazol-3-yl)acetic acid may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Given its role as an intermediate in the synthesis of Zonisamide , it may influence cell function by modulating the activity of voltage-sensitive sodium and calcium channels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of Zonisamide , it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSIAYQIMUUCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306794 | |

| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4865-84-3 | |

| Record name | 1,2-Benzisoxazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 179803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4865-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisoxazole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

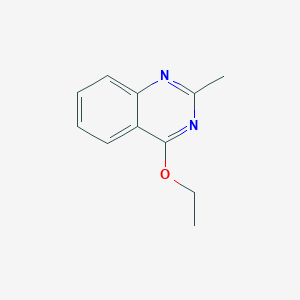

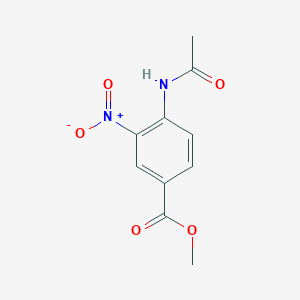

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

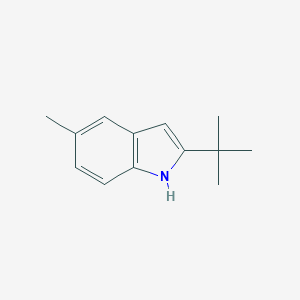

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)